Methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate
Description
Methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate is a piperazine-based heterocyclic compound featuring a 1,2,5-thiadiazole moiety and a methyl benzoate group. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, often serving as kinase inhibitors, antimicrobial agents, or modulators of central nervous system activity . This compound’s synthesis typically involves coupling a thiadiazole-substituted piperazine with a benzoate ester precursor, as seen in analogous piperazine-carbonyl derivatives .
Properties
IUPAC Name |
methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-22-15(21)12-4-2-11(3-5-12)14(20)19-8-6-18(7-9-19)13-10-16-23-17-13/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWSVSPKNYHBKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(1,2,5-thiadiazol-3-yl)piperazine with methyl 4-bromobenzoate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate involves its interaction with biological targets at the molecular level. The thiadiazole ring is known to act as a bioisostere of pyrimidine, allowing it to interfere with DNA replication processes. This disruption can inhibit the proliferation of bacterial and cancer cells. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparison of Molecular Properties
*LogP calculated using ChemDraw predictions.
Piperazine Derivatives with Diverse Functional Groups
Substituent Position and Bioactivity
- 1,2,5-Thiadiazole vs. 1,3,4-Thiadiazole : The positional isomerism in thiadiazole rings (e.g., 7a in ) alters hydrogen-bonding capacity. The 1,2,5-isomer may exhibit stronger dipole interactions due to sulfur and nitrogen alignment .
- Benzyl vs. Carbonyl Linkers : Compounds like 7–19 () use a benzyl group instead of a carbonyl linker, reducing conformational flexibility but increasing lipophilicity .
Research Findings and Implications
- Structure-Activity Relationships (SAR): The 1,2,5-thiadiazole moiety may offer superior metabolic stability over quinolines due to reduced susceptibility to oxidative degradation .
- Unresolved Questions : The biological activity of the target compound remains uncharacterized. Prioritizing assays against kinase or antimicrobial targets (as in ) is recommended.
Notes
- The synthesis of Methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate is inferred from analogous piperazine-carbonyl couplings but requires experimental validation.
- Discrepancies in substituent effects (e.g., 1,2,5- vs. 1,3,4-thiadiazole) highlight the need for targeted computational studies to predict binding modes .
Biological Activity
Methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H16N4O3S
- Molecular Weight : 320.38 g/mol
The biological activity of this compound is largely attributed to the presence of the thiadiazole and piperazine moieties. These functional groups are known to interact with various biological targets, including enzymes and receptors. The compound's mechanism may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
- Binding Affinity : Docking studies suggest that the compound has a strong binding affinity for specific targets in microbial systems, which may enhance its antimicrobial efficacy .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The following table summarizes its activity against various pathogens:
| Pathogen Type | Activity Detected | Reference |
|---|---|---|
| Gram-negative bacteria | Strong inhibition against E. coli | |
| Gram-positive bacteria | Moderate inhibition | |
| Fungi | Effective antifungal activity |
Case Studies and Research Findings
-
Antibacterial Studies :
- A study demonstrated that derivatives of thiadiazole-piperazine exhibited potent antibacterial activity against several strains of bacteria, notably E. coli. The binding modes were analyzed through molecular docking techniques, revealing favorable interactions with enoyl-acyl carrier protein reductase, a key enzyme in bacterial fatty acid biosynthesis .
- Antifungal Activity :
- Cytotoxicity and Anticancer Potential :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
